
5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that features both piperazine and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of the piperazine ring, known for its biological activity, combined with the pyrimidine ring, which is a common scaffold in drug design, makes this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the optimization of reaction conditions to minimize by-products and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets in biological systems. The piperazine moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with enzymes and receptors. The sulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The pyrimidine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytarabine.
Uniqueness
5-(PIPERAZINE-1-SULFONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to the combination of piperazine and pyrimidine rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. Additionally, the presence of the sulfonyl group can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C8H12N4O4S |
|---|---|
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O4S/c13-7-6(5-10-8(14)11-7)17(15,16)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) |
Clé InChI |
LWSZXOWRPPAFFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13237634.png)
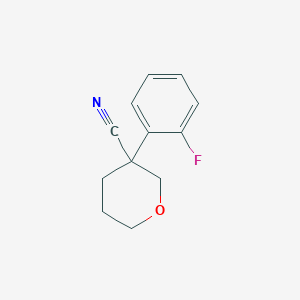
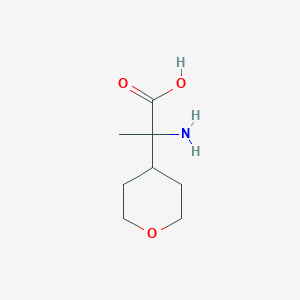
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)

![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)
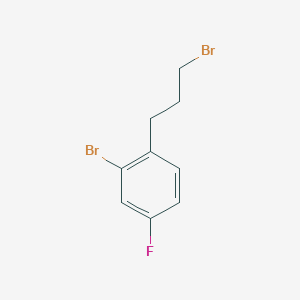
![[4-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B13237670.png)

![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)

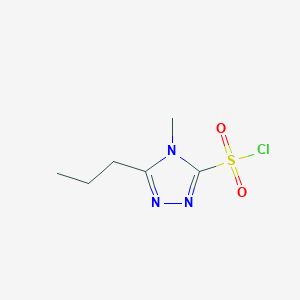
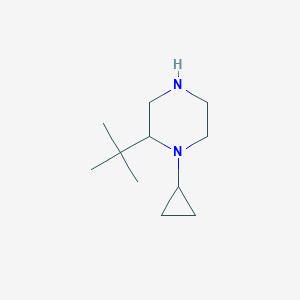
![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)
